3H-1,2-Dithiole-3-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Therapeutic Agent:

D3T has been investigated for its potential therapeutic effects in various diseases, including:

- Cancer: Studies suggest D3T may possess chemopreventive properties by inhibiting the formation of DNA adducts, which are precursors to mutations that can lead to cancer. [Source: National Institutes of Health (NIH) - ]

- Neurodegenerative diseases: D3T exhibits neuroprotective effects by activating the Nrf2 pathway, which helps regulate antioxidant defenses in the brain. This may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. [Source: Abcam - ]

- Sepsis: D3T's anti-inflammatory and antioxidant properties are being explored for their potential to mitigate the harmful effects of sepsis, a life-threatening condition. [Source: National Institutes of Health (NIH) - ]

Mechanism of Action:

D3T's potential therapeutic effects are attributed to several mechanisms, including:

- Phase II Enzyme Induction: D3T can increase the activity of enzymes involved in detoxification, potentially helping the body eliminate harmful substances. [Source: LKT Labs - ]

- Antioxidant Activity: D3T scavenges free radicals, which are reactive molecules that can damage cells and contribute to various diseases. [Source: Abcam - ]

- Sulfur Donor: D3T can donate sulfur, a crucial element for various cellular processes, potentially supporting healthy cellular function. [Source: LKT Labs - ]

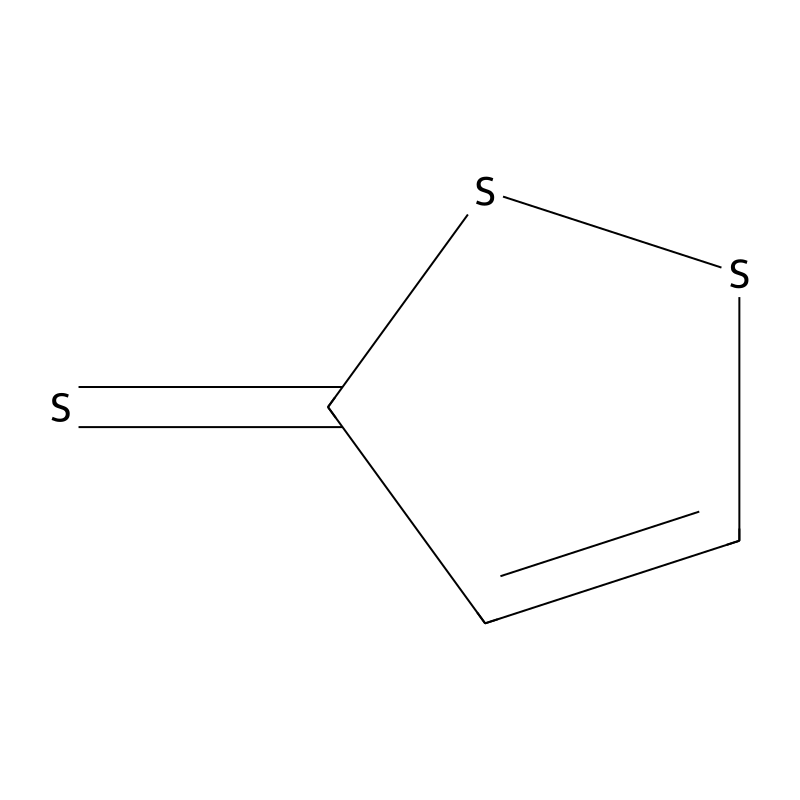

3H-1,2-Dithiole-3-thione, commonly referred to as D3T, is a member of the 1,2-dithiole-3-thione family characterized by a five-membered cyclic sulfur structure. This compound has gained attention for its potential health benefits, particularly in the context of oxidative stress and inflammation. D3T is noted for its ability to induce phase 2 detoxifying enzymes, which are crucial for cellular defense against various forms of stress, including oxidative and inflammatory challenges .

The chemical structure of 3H-1,2-dithiole-3-thione includes two sulfur atoms and one carbon atom in a ring formation, with a hydrogen atom at position three. The unique arrangement of these elements contributes to its reactivity and biological activity .

- Induction of Phase 2 Enzymes: D3T activates the Nrf2/Keap1 signaling pathway, leading to the upregulation of various phase 2 detoxifying enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1. This induction plays a critical role in enhancing cellular antioxidant defenses .

- Reactivity with Thiols: D3T can react with thiols, particularly dithiols, resulting in the generation of superoxide. This reaction may elucidate some of its biological effects and mechanisms of action .

- Cycloaddition Reactions: D3T participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,3-dithioles, showcasing its versatility in synthetic organic chemistry .

The biological activity of 3H-1,2-dithiole-3-thione is primarily linked to its antioxidative and anti-inflammatory properties. Research indicates that D3T can:

- Reduce Oxidative Stress: By inducing phase 2 enzymes, D3T helps mitigate oxidative damage in cells, which is associated with various diseases such as cancer and neurodegenerative disorders .

- Exhibit Anti-inflammatory Effects: D3T has been shown to reduce inflammation markers in experimental models, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Potential Cancer Chemoprotection: The compound has been studied for its chemoprotective effects against cancer by enhancing cellular defenses against carcinogens .

Several methods have been developed for the synthesis of 3H-1,2-dithiole-3-thione:

- Sulfuration of 3-Oxoesters: This is the most commonly used method where 3-oxo dithioic acids are treated with polysulfanes in liquid hydrogen sulfide to yield D3T in varying yields .

- Chemical Modifications: Various reagents and conditions have been explored to optimize the synthesis process and improve yields .

The applications of 3H-1,2-dithiole-3-thione extend across several fields:

- Pharmaceuticals: Due to its antioxidative and anti-inflammatory properties, D3T is being investigated for potential therapeutic uses in treating diseases related to oxidative stress and inflammation .

- Nutraceuticals: Given its presence in cruciferous vegetables and potential health benefits, D3T may be utilized as a dietary supplement aimed at enhancing health through improved antioxidative defenses .

Interaction studies involving 3H-1,2-dithiole-3-thione have focused on its biochemical pathways:

- Nrf2 Activation: Studies reveal that D3T activates Nrf2 signaling pathways leading to increased expression of protective enzymes against oxidative stress .

- Synergistic Effects with Other Compounds: Research suggests that combining D3T with other antioxidants or anti-inflammatory agents may enhance its therapeutic efficacy .

Several compounds share structural similarities with 3H-1,2-dithiole-3-thione. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Oltipraz | A well-studied derivative known for chemoprotection | First dithiolethione to undergo clinical trials |

| 4-Hydroxybenzylidene malononitrile | Exhibits similar antioxidative properties | Different structural backbone |

| Isothiocyanates | Found in cruciferous vegetables; potential health benefits | Mechanism primarily involves different pathways |

While these compounds exhibit some overlapping biological activities related to antioxidation and anti-inflammation, 3H-1,2-dithiole-3-thione stands out due to its potent induction of phase 2 enzymes and specific interactions within cellular signaling pathways .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.58